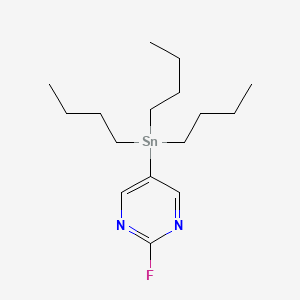
2-Fluoro-5-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is known for its role in Stille coupling reactions, which are widely used in the formation of carbon-carbon bonds. The compound has the molecular formula C16H29FN2Sn and a molecular weight of 387.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(tributylstannyl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2-Fluoropyrimidine+Tributyltin chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the transfer of the tributyltin group to a palladium catalyst, which then facilitates the coupling with an organic halide.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides)
Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-Fluoro-5-(tributylstannyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 2-Fluoro-5-(tributylstannyl)pyrimidine in Stille coupling reactions involves the formation of a palladium complex. The tributyltin group is transferred to the palladium catalyst, which then facilitates the coupling with an organic halide. This process results in the formation of a new carbon-carbon bond, with the release of a tributyltin halide byproduct.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
2-Fluoro-5-(tributylstannyl)pyrimidine is unique due to the presence of both a fluorine atom and a tributyltin group on the pyrimidine ring. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible through other synthetic routes. The fluorine atom also imparts unique electronic properties, making the compound valuable in the synthesis of pharmaceuticals and other biologically active molecules .
Propriétés
Numéro CAS |
1029654-38-3 |
|---|---|
Formule moléculaire |
C16H29FN2Sn |
Poids moléculaire |
387.1 g/mol |
Nom IUPAC |
tributyl-(2-fluoropyrimidin-5-yl)stannane |
InChI |
InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; |
Clé InChI |
CBFBYMMAJUMWMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


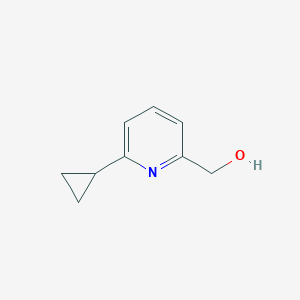
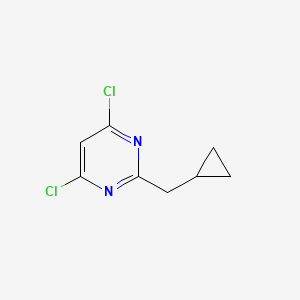
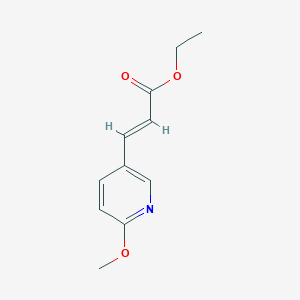
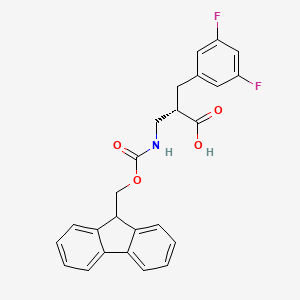
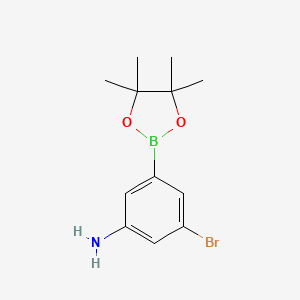



![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
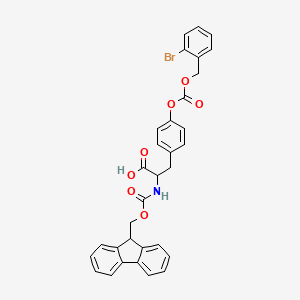
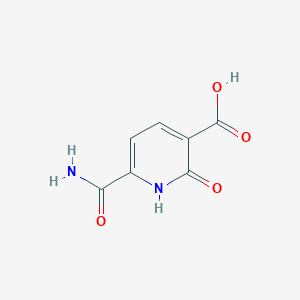
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
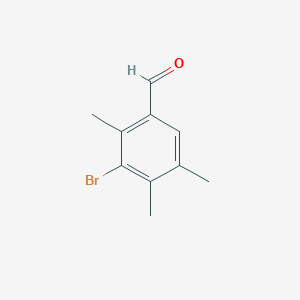
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
